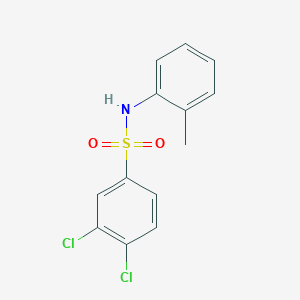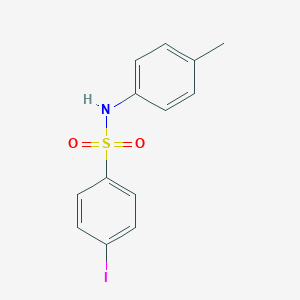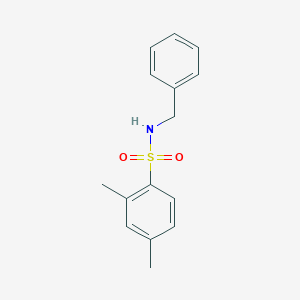![molecular formula C12H12Cl2OS B285969 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one](/img/structure/B285969.png)
1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one, also known as DCTH, is a synthetic compound that has been widely used in scientific research due to its unique structural properties and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Specifically, 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one has been found to modulate the activity of various growth factors and cytokines that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one has been found to have a number of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of angiogenesis, and the modulation of immune system function. Specifically, 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one has been shown to increase the production of reactive oxygen species, which can lead to DNA damage and apoptosis in cancer cells. In addition, 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one has been found to inhibit the formation of new blood vessels, which is essential for the growth and metastasis of cancer cells. Finally, 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one has been shown to modulate the activity of immune system cells, such as T cells and natural killer cells, which can help to enhance the body's natural defenses against cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one in lab experiments is its potent anticancer activity, which makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. In addition, 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one is relatively easy to synthesize and purify, which makes it a cost-effective compound for use in large-scale experiments. However, there are also some limitations to using 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one has been found to have some toxicity in animal studies, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are a number of future directions for research on 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one, including the development of more potent and selective analogs, the exploration of new therapeutic applications, and the elucidation of its mechanism of action. In addition, there is a need for more comprehensive studies on the safety and toxicity of 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one, particularly in animal models. Finally, the development of new methods for delivering 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one to cancer cells, such as targeted nanoparticles or conjugates, may help to enhance its therapeutic efficacy and reduce its toxicity.
Synthesemethoden
1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one can be synthesized through a multistep process that involves the reaction of 2-chlorothiophene with cyclopentadiene, followed by a Diels-Alder reaction with maleic anhydride. The resulting product is then treated with hydrochloric acid to yield 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one in high yield and purity.
Wissenschaftliche Forschungsanwendungen
1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to possess anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, 1,3-dichloro-5,6-dihydrospiro(4H-cyclopenta[c]thiophene-5,1'-cyclohexane)-4-one has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
Molekularformel |
C12H12Cl2OS |
|---|---|
Molekulargewicht |
275.2 g/mol |
IUPAC-Name |
1,3-dichlorospiro[6H-cyclopenta[c]thiophene-5,1//'-cyclohexane]-4-one |
InChI |
InChI=1S/C12H12Cl2OS/c13-10-7-6-12(4-2-1-3-5-12)9(15)8(7)11(14)16-10/h1-6H2 |
InChI-Schlüssel |
GGFWOBOORZYDGH-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CC3=C(SC(=C3C2=O)Cl)Cl |
Kanonische SMILES |
C1CCC2(CC1)CC3=C(SC(=C3C2=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-Butoxybenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285886.png)
![5-(4-Methylbenzylidene)-3-{[4-(3-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285887.png)
![5-(2-Furylmethylene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285888.png)
![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285891.png)
![5-(4-Chlorobenzylidene)-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285892.png)
![5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B285893.png)
![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chloro-4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285897.png)
![3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B285900.png)
![6-(4-Bromophenyl)-2-(3-chlorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B285901.png)
![N-[2-hydroxy-3-(4-methyl-1-piperidinyl)propyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B285904.png)
![4-chloro-1-[5-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-5-oxopentanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B285905.png)


